Cas no 5428-40-0 (4-bromo-2-hydroxybenzamide)

4-Bromo-2-hydroxybenzamide is a brominated aromatic compound featuring both hydroxyl and amide functional groups, making it a versatile intermediate in organic synthesis. Its structural properties enable applications in pharmaceutical research, particularly in the development of bioactive molecules and enzyme inhibitors. The presence of the bromine atom enhances reactivity for further functionalization, while the hydroxyl and amide groups contribute to hydrogen bonding interactions, improving solubility and binding affinity. This compound is valued for its stability under standard conditions and its utility in cross-coupling reactions. Its well-defined crystalline structure ensures consistent purity, making it suitable for precision chemical synthesis and analytical applications.
4-bromo-2-hydroxybenzamide structure
4-bromo-2-hydroxybenzamide structure
Product name:4-bromo-2-hydroxybenzamide
CAS No:5428-40-0
MF:C7H6BrNO2
MW:216.032041072845
MDL:MFCD07780674
CID:382299
PubChem ID:224462

4-bromo-2-hydroxybenzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide,4-bromo-2-hydroxy-
    • 4-BROMO-2-HYDROXYBENZAMIDE
    • Benzamide,4-bromo-2-hydroxy
    • 4-Bromo-2-hydroxy-benzamide
    • NSC-12928
    • MB04760
    • NSC12928
    • MFCD07780674
    • CS-0119943
    • DTXSID30279505
    • AKOS011053284
    • BS-50837
    • 5428-40-0
    • SY214458
    • NSC 12928
    • ZUYVEVLBOGNWOE-UHFFFAOYSA-N
    • EN300-267723
    • SCHEMBL13740129
    • F72795
    • 4-bromo-2-hydroxybenzamide
    • MDL: MFCD07780674
    • Inchi: InChI=1S/C7H6BrNO2/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3,10H,(H2,9,11)
    • InChI Key: ZUYVEVLBOGNWOE-UHFFFAOYSA-N
    • SMILES: C1=CC(=C(C=C1Br)O)C(=O)N

Computed Properties

  • Exact Mass: 214.95800
  • Monoisotopic Mass: 214.95819g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.3Ų
  • XLogP3: 2.6

Experimental Properties

  • PSA: 63.32000
  • LogP: 1.95390

4-bromo-2-hydroxybenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A866671-250mg
4-Bromo-2-hydroxybenzamide
5428-40-0 95%
250mg
$20.0 2025-02-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1190583-250mg
4-Bromo-2-hydroxybenzamide
5428-40-0 98%
250mg
¥103.00 2024-05-09
Alichem
A015001856-250mg
4-Bromo-2-hydroxybenzamide
5428-40-0 97%
250mg
$484.80 2023-09-01
Ambeed
A866671-1g
4-Bromo-2-hydroxybenzamide
5428-40-0 95%
1g
$36.0 2025-02-26
TRC
B993590-100mg
4-bromo-2-hydroxybenzamide
5428-40-0
100mg
$ 275.00 2022-06-06
TRC
B993590-10mg
4-bromo-2-hydroxybenzamide
5428-40-0
10mg
$ 50.00 2022-06-06
Alichem
A015001856-1g
4-Bromo-2-hydroxybenzamide
5428-40-0 97%
1g
$1579.40 2023-09-01
Enamine
EN300-267723-2.5g
4-bromo-2-hydroxybenzamide
5428-40-0 95.0%
2.5g
$1370.0 2025-03-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1190583-25g
4-Bromo-2-hydroxybenzamide
5428-40-0 98%
25g
¥7861.00 2024-05-09
eNovation Chemicals LLC
Y1294263-250mg
4-Bromo-2-hydroxy-benzamide
5428-40-0 95%
250mg
$190 2024-07-28

Additional information on 4-bromo-2-hydroxybenzamide

4-Bromo-2-Hydroxybenzamide: A Comprehensive Overview

Benzamide, specifically 4-bromo-2-hydroxybenzamide, is a unique organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This derivative of benzoic acid incorporates both bromine and hydroxyl substituents, which impart it with distinct chemical properties and potential biological activities.

The structure of 4-bromo-2-hydroxybenzamide features a benzene ring substituted at the 4-position with a bromine atom and at the 2-position with a hydroxyl group, along with an amide functional group. This combination of substituents renders the molecule both electron-deficient due to the electronegative bromine and capable of hydrogen bonding due to the hydroxyl group, which can influence its solubility, stability, and interactions in biological systems.

Recent studies have explored the potential of Benzamide derivatives, including 4-bromo-2-hydroxybenzamide, as inhibitors of key enzymes such as acetylcholinesterase and cyclooxygenases. These enzymes are implicated in various diseases, including neurodegenerative disorders and inflammatory conditions. For instance, a 2023 publication highlighted the ability of Benzamide-based compounds to modulate acetylcholinesterase activity, suggesting their potential utility in the development of therapies for Alzheimer's disease.

Furthermore, advancements in computational chemistry have enabled researchers to predict the binding affinities of 4-bromo-2-hydroxybenzamide and related compounds to target proteins. These simulations provide insights into how the molecule's substituents influence its interactions with biological receptors, aiding in the design of more effective drugs. For example, molecular docking studies have revealed that the bromine atom in 4-bromo-2-hydroxybenzamide plays a critical role in stabilizing interactions with certain enzyme pockets.

In addition to its enzymatic inhibitory properties, Benzamide derivatives have shown promise as potential scaffolds for the development of antifungal agents. A 2023 study demonstrated that 4-bromo-2-hydroxybenzamide exhibits significant activity against pathogenic fungi, including Candida albicans, through mechanisms that involve disruption of fungal cell wall synthesis.

The hydroxyl group in 4-bromo-2-hydroxybenzamide also contributes to its potential for forming co-crystals and cocrystal hydrates, which are of interest in pharmaceutical formulation. Such crystalline forms can enhance the bioavailability and stability of drugs, making them more suitable for clinical use.

Recent advancements in sustainable chemistry have prompted researchers to explore green synthesis methods for Benzamide derivatives, including 4-bromo-2-hydroxybenzamide. These methods aim to minimize the environmental impact of drug production while maintaining or even improving the therapeutic properties of the compounds.

Finally, ongoing research is investigating the potential of Benzamide-based compounds as radioprotectors and chemoprotectors. These agents could offer protection against the toxic effects of cancer therapies, thereby improving patient outcomes. Initial studies suggest that 4-bromo-2-hydroxybenzamide may possess radioprotective properties through mechanisms involving antioxidant activity and DNA repair.

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